molecular formula C27H21BrN2O4 B2587439 (2R)-3-(5-Bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1998598-61-0

(2R)-3-(5-Bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B2587439
CAS No.: 1998598-61-0
M. Wt: 517.379
InChI Key: UQVWHLBISUQXLF-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a chiral center at the C2 position (R-configuration) and a 5-bromoquinolin-8-yl substituent at the C3 position of the propanoic acid backbone. The Fmoc group is widely used in peptide synthesis for its orthogonality in protecting amine groups during solid-phase synthesis . Its structural complexity makes it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

(2R)-3-(5-bromoquinolin-8-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrN2O4/c28-23-12-11-16(25-21(23)10-5-13-29-25)14-24(26(31)32)30-27(33)34-15-22-19-8-3-1-6-17(19)18-7-2-4-9-20(18)22/h1-13,22,24H,14-15H2,(H,30,33)(H,31,32)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVWHLBISUQXLF-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C(=C(C=C4)Br)C=CC=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C5C(=C(C=C4)Br)C=CC=N5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Diversity in Substituents

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent at C3 Position Key Features Evidence ID
Target Compound 5-Bromoquinolin-8-yl Bromine enhances cross-coupling potential; quinoline offers π-π interactions. N/A
(2S)-3-(1-Benzothiophen-3-yl)-2-Fmoc-amino propanoic acid 1-Benzothiophen-3-yl Thiophene ring introduces sulfur-based electronics; planar structure.
(2R)-3-(4-Benzoylphenyl)-2-Fmoc-amino propanoic acid (FMOC-D-BPA-OH) 4-Benzoylphenyl Benzoyl group increases hydrophobicity; potential for photoaffinity labeling.
(S)-2-Fmoc-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid 5-Bromo-1H-indol-3-yl Bromoindole mimics tryptophan; bioactive in peptide-based therapeutics.
(R)-2-Fmoc-amino-3-(3,5-difluorophenyl)propanoic acid 3,5-Difluorophenyl Fluorine atoms enhance metabolic stability and lipophilicity.
(2S)-2-Fmoc-amino-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl Multi-fluorination improves membrane permeability.
(2R)-3-Phenyl-2-(phenylmethoxycarbonylamino)propanoic acid Phenyl Simple aromatic substituent; baseline for comparing steric/electronic effects.
(2R)-3-(4-Aminophenyl)-2-Fmoc-amino propanoic acid 4-Aminophenyl Free amine allows conjugation; used in linker chemistry.

Physicochemical Properties

  • Solubility: The bromoquinoline group in the target compound reduces aqueous solubility compared to phenyl or indole derivatives . Fluorinated analogs exhibit enhanced lipid solubility due to fluorine’s electronegativity .
  • Stability : Thioether-containing derivatives (e.g., ) may oxidize to sulfoxides, whereas fluorinated compounds resist metabolic degradation .
  • Crystallinity : Bulky substituents like benzothiophene or benzoylphenyl () lower melting points compared to simpler aryl groups .

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